Scientific Field: Quantum Physics and Chemistry
Summary of Application: This study used Density Functional Theory (DFT) to analyze the equilibrium geometric structure of 5-Fluoro-2-methylbenzonitrile. The research focused on geometrical parameters such as bond length, bond angle, and dihedral angle.
Methods of Application: The FT-IR and FT-Raman spectra of 5-Fluoro-2-methylbenzonitrile were recorded and analyzed using DFT levels employing B3LYP method with 6-311++G (d, p), cc-pvdz and Aug-cc-pvdz as basis sets.
Results: The study found that the molecule has applications in Frequency doubling and Second Harmonic Generation (SHG). The Non Liner Optical (NLO) properties were calculated using the same method with different basis sets.
Scientific Field: Theoretical Chemistry
Summary of Application: This study conducted theoretical spectroscopic and second harmonic generations studies of 5-Fluoro-2-methylbenzonitrile.
Methods of Application: The FT-IR (400–4000 cm -1) and FT-Raman spectra (50-3500 cm -1) of 5-Fluoro-2-methylbenzonitrile were recorded.
Results: The spectra of the compound were found to be in good agreement with the calculation results.
Scientific Field: Organic Chemistry and Pharmaceutical Chemistry
Summary of Application: 5-Fluoro-2-methylbenzonitrile is used as an organic intermediate and pharmaceutical intermediate.
Scientific Field: Organic Electronics
Scientific Field: Organic Chemistry
Summary of Application: 2-Fluoro-5-formylbenzonitrile, a compound related to 5-Fluoro-2-methylbenzonitrile, is used in the synthesis of 3-cyano-4-fluorobenzyl bromide.
Scientific Field: Dye Chemistry
Summary of Application: Benzonitrile derivatives like 5-Fluoro-2-methylbenzonitrile are used in the production of aniline blue phthalocyanine dyes.
5-Fluoro-2-methylbenzonitrile is a fluorinated aromatic compound with the chemical formula and a molecular weight of approximately 135.14 g/mol. It is characterized by a fluorine atom and a methyl group attached to a benzonitrile structure, specifically at the 5- and 2-positions, respectively. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and materials, particularly in the production of organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters .
There is no current information available on the specific mechanism of action of 5-Fluoro-2-methylbenzonitrile in biological systems.
As with most organic compounds, specific safety precautions should be considered when handling 5-Fluoro-2-methylbenzonitrile. Safety Data Sheets (SDS) from chemical suppliers typically provide information on potential hazards, including:
These reactions make 5-fluoro-2-methylbenzonitrile a versatile building block in organic synthesis .
The synthesis of 5-fluoro-2-methylbenzonitrile can be achieved through several methods:
These methods allow for high yields and purity of the final product, making it suitable for industrial applications .
5-Fluoro-2-methylbenzonitrile has several important applications:
Research on interaction studies involving 5-fluoro-2-methylbenzonitrile primarily focuses on its interactions with biological molecules and its role as an intermediate in synthesizing more complex compounds. Studies indicate that its derivatives can interact with various enzymes and receptors, potentially influencing metabolic pathways. Additionally, theoretical studies have explored its spectroscopic properties, providing insights into its behavior in different environments .
Several compounds share structural similarities with 5-fluoro-2-methylbenzonitrile. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
4-Fluoro-2-methylbenzonitrile | C8H6FN | Used in TADF emitters; enhanced thermal stability |
4-Amino-5-fluoro-2-methylbenzonitrile | C8H8FN | Contains an amino group; potential for different biological activities |
3-Fluoro-4-methylbenzonitrile | C8H8FN | Different substitution pattern; may exhibit distinct reactivity |
4-Fluorobenzonitrile | C7H4FN | Lacks methyl substitution; simpler structure |
The uniqueness of 5-fluoro-2-methylbenzonitrile lies in its specific combination of functional groups, which enhances its utility in both synthetic chemistry and material science applications. The fluorine atom significantly affects its electronic properties, making it valuable for developing advanced materials like OLEDs .
Corrosive;Irritant